![molecular formula C17H20ClN3O3 B1294040 R-Azasetron CAS No. 2025360-90-9](/img/structure/B1294040.png)
R-Azasetron
Overview
Description
R-Azasetron: is a selective 5-HT3 receptor antagonist, primarily used as an antiemetic to manage nausea and vomiting induced by cancer chemotherapy, such as cisplatin chemotherapy . It is marketed under the trade name Serotone and is available in both oral and intravenous forms . The compound has also been investigated for its potential to prevent hearing loss related to sudden sensorineural hearing loss, acoustic trauma, and cisplatin-induced ototoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration Reaction: Methyl 5-chlorosalicylate is nitrated using acetic anhydride and fuming nitric acid at -5 to 0°C, yielding a pale yellow powder with a 90.3% yield.
Reduction Reaction: The nitrated compound is reduced using ethyl acetate and stannous chloride dihydrate at room temperature, resulting in a yellow-green solid with a 90% yield.
Cyclization Reaction: The reduced compound undergoes cyclization using methyl iodide or dimethyl sulfate as N-methylation reagents.
Industrial Production Methods: The industrial production of azasetron hydrochloride involves the following steps:
- Dissolving azasetron hydrochloride, sodium chloride, lactic acid, and L-arginine in injection water.
- Adjusting the pH to 3.8-4.2 and maintaining the temperature between 50 and 60°C.
- Performing heat preservation adsorption using activated carbon, followed by de-carbonizing, filtering, cooling, fine filtration, nitrogen charging, and filling .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The reduction of nitrated intermediates using stannous chloride dihydrate is a key step in its synthesis.
Substitution: Substitution reactions involving methyl iodide or dimethyl sulfate are used for N-methylation during the cyclization process.
Common Reagents and Conditions:
Reduction: Ethyl acetate and stannous chloride dihydrate at room temperature.
Substitution: Methyl iodide or dimethyl sulfate for N-methylation.
Major Products:
Scientific Research Applications
Antiemetic Applications
Chemotherapy-Induced Nausea and Vomiting (CINV)
R-Azasetron has been extensively studied for its efficacy in preventing CINV, especially in patients undergoing cisplatin-based chemotherapy. A comparative study involving 265 patients demonstrated that this compound was effective in controlling nausea and vomiting when compared to ondansetron, another well-known antiemetic. The effective control rate for complete response (CR) was reported as follows:
Drug | Effective Ratio of CR | Naïve to Chemotherapy | Non-naïve to Chemotherapy |
---|---|---|---|
This compound | 59 (45%) | 34 (45.9%) | 25 (43.9%) |
Ondansetron | 73 (54.5%) | 47 (58.8%) | 26 (48.1%) |
This study indicated that while this compound is effective, ondansetron may have a slightly higher efficacy in certain patient groups .
Postoperative Nausea and Vomiting
In a randomized controlled trial involving patients undergoing pulmonary surgery, this compound was evaluated for its impact on postoperative nausea and chronic pain management. The results indicated that while this compound did not significantly affect chronic pain outcomes at three or six months post-surgery, it did reduce the incidence of nausea on postoperative days one and two .
Hearing Preservation Applications
Prevention of Cisplatin-Induced Ototoxicity
This compound has shown promise in protecting against hearing loss caused by cisplatin, a common chemotherapeutic agent known for its ototoxic effects. A study involving animal models demonstrated that SENS-401 (the investigational formulation of this compound) effectively reduced hearing loss induced by severe acoustic trauma . The compound's mechanism involves calcineurin inhibition, which may mitigate the apoptotic pathways associated with cisplatin-induced hearing damage.
Acoustic Trauma Protection
Further investigations have indicated that SENS-401 can prevent hearing loss related to sudden sensorineural hearing loss and acoustic trauma. In a rat model, various dosing regimens were tested, revealing significant protective effects on auditory function following exposure to high decibel levels .
Summary of Clinical Trials
A summary of ongoing clinical trials for this compound highlights its potential across various therapeutic areas:
Trial Phase | Indication | Location | Status |
---|---|---|---|
Phase 1 | Sudden Hearing Loss | Multiple Regions | Active |
Phase 2 | Chemotherapy-Induced Hearing Loss | Multiple Regions | Active |
Phase 2 | Postoperative Pain Management | Various Locations | Completed |
These trials are essential for establishing the safety profile and therapeutic efficacy of this compound in diverse clinical contexts .
Mechanism of Action
R-Azasetron exerts its effects by selectively antagonizing the 5-HT3 receptors, which are involved in the emetic response. By blocking these receptors, azasetron prevents the binding of serotonin, thereby reducing nausea and vomiting . Additionally, it has calcineurin inhibiting properties, which contribute to its potential otoprotective effects .
Comparison with Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ondansetron, used to prevent nausea and vomiting.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness:
Biological Activity
R-Azasetron is a compound recognized for its biological activity primarily as a 5-HT3 receptor antagonist . This pharmacological action positions it as a significant player in the management of various conditions, including chemotherapy-induced nausea and vomiting (CINV) and hearing loss. The following sections delve into its mechanisms of action, therapeutic applications, and recent research findings.
This compound acts by blocking the 5-HT3 receptors , which are ligand-gated ion channels that mediate fast excitatory neurotransmission in the central and peripheral nervous systems. These receptors are particularly abundant in areas associated with nausea and vomiting, such as the area postrema and the nucleus tractus solitaries. By inhibiting these receptors, this compound reduces the release of neurotransmitters that trigger nausea and vomiting responses.
Key Characteristics of 5-HT3 Receptors:
- Structure : Composed of five subunits forming a central ion-conducting pore.
- Ion Permeability : Allows sodium, potassium, and calcium ions to flow, leading to neuronal depolarization.
- Distribution : Found in various brain regions, including the hippocampus and amygdala, influencing both gastrointestinal function and neuropsychiatric disorders .
Therapeutic Applications
This compound has been investigated for several therapeutic uses:
- Chemotherapy-Induced Nausea and Vomiting (CINV) : As a 5-HT3 antagonist, it is effective in preventing CINV, significantly improving patient quality of life during cancer treatment.
- Hearing Loss : Recent studies indicate that this compound may protect against hearing loss induced by ototoxic agents through its neuroprotective properties .
Research Findings
Recent clinical trials and studies have highlighted this compound's potential beyond traditional applications. Below is a summary of significant findings:
Case Studies
- Case Study on CINV Management :
- Neuroprotection in Hearing Loss :
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKZPHOXUVCQOR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2025360-90-9 | |
Record name | R-Azasetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2025360909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ARAZASETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JC7L0Q4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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